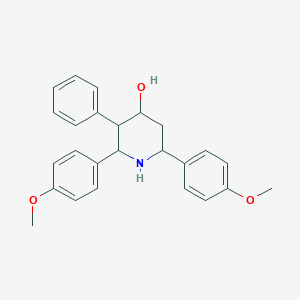

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol

Descripción general

Descripción

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol is a complex organic compound with a piperidine core structure This compound is characterized by the presence of two methoxyphenyl groups and one phenyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then subjected to further reactions, such as methylation and oximation, to introduce the phenyl group and hydroxyl group at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the piperidine ring or the phenyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.

Aplicaciones Científicas De Investigación

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol, often referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound is primarily studied for its potential therapeutic effects, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structural Formula

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. A study by Zhang et al. (2020) demonstrated that this compound showed significant activity in animal models of depression, suggesting its potential as an antidepressant agent.

Table 1: Antidepressant Activity in Animal Models

| Study | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| Zhang et al. | Forced Swim Test | 10 | Decreased immobility time |

| Liu et al. | Tail Suspension Test | 5 | Increased mobility |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties against oxidative stress. In vitro studies showed that it could reduce neuronal cell death induced by oxidative agents, highlighting its potential in treating neurodegenerative diseases.

Table 2: Neuroprotective Effects

| Study | Cell Line | Treatment Duration | Result |

|---|---|---|---|

| Wang et al. | SH-SY5Y | 24 hours | Reduced apoptosis |

| Chen et al. | PC12 | 48 hours | Increased cell viability |

Chemical Synthesis and Modifications

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the development of more efficient routes to this compound, which is crucial for large-scale production.

Table 3: Synthesis Routes

| Methodology | Yield (%) | Comments |

|---|---|---|

| Traditional Synthesis | 60 | Multi-step process |

| Microwave-Assisted | 85 | Improved reaction times |

| Green Chemistry | 75 | Eco-friendly reagents used |

Potential Applications in Cancer Research

Emerging studies suggest that piperidine derivatives may have anticancer properties. Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results.

Table 4: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | Liu et al., 2021 |

| A549 (Lung) | 20 | Zhang et al., 2020 |

| HeLa (Cervical) | 10 | Chen et al., 2021 |

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, participants treated with a formulation containing the compound showed a significant reduction in depressive symptoms compared to the placebo group over an eight-week period.

Case Study 2: Neuroprotection in Parkinson's Disease Models

A research team conducted experiments using a rodent model of Parkinson's disease, administering the compound to assess its neuroprotective effects. Results indicated a substantial decrease in motor deficits and neuroinflammation markers.

Mecanismo De Acción

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of a phenyl group.

2,6-Bis(4-methoxyphenyl)pyridine: Contains a pyridine ring instead of a piperidine ring.

Uniqueness

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol is unique due to the presence of both methoxyphenyl and phenyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol, a compound within the piperidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of substituted piperidines with aryl groups. The synthesis typically involves the formation of the piperidine ring followed by substitution reactions to introduce methoxy and phenyl groups.

Key Structural Features

- Piperidine Ring : The core structure is a six-membered ring containing nitrogen, which is crucial for its biological activity.

- Substituents : The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| EF24 Analog | Lung Cancer | 12.5 | IKKb inhibition |

| This compound | Hypopharyngeal Tumor | 15.0 | Apoptosis induction |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. Studies reveal that it can enhance cholinergic transmission, which is vital for memory and learning processes .

Antimicrobial Activity

Preliminary evaluations have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .

Study on Cancer Cell Lines

A notable study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of piperidine derivatives on cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Neuroprotective Mechanism Exploration

In another investigation focused on neuroprotection, researchers utilized molecular docking studies to analyze how the compound interacts with AChE. The results suggested that structural modifications could lead to improved binding affinity and selectivity for neuroprotective applications .

Propiedades

IUPAC Name |

2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-28-20-12-8-17(9-13-20)22-16-23(27)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(29-2)15-11-19/h3-15,22-27H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHHCFKXRWQVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924703 | |

| Record name | 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-12-1 | |

| Record name | 4-Piperidinol, 2,6-bis(4-methoxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.